

Analytical method validation for quantifying Methyl 6-methylnicotinate

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Compound of Interest		
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A Comparative Guide to Analytical Method Validation for Quantifying **Methyl 6-methylnicotinate**

For researchers, scientists, and drug development professionals, the precise and reliable quantification of **Methyl 6-methylnicotinate** is crucial for quality control, stability studies, and formulation development. This guide provides a comparative overview of validated analytical methods for the quantification of **Methyl 6-methylnicotinate**, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of **Methyl 6-methylnicotinate** depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. HPLC is a versatile and widely used technique, offering high resolution and sensitivity.[1] GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds like **Methyl 6-methylnicotinate**.[1] UV-Vis spectrophotometry presents a simpler and more cost-effective option for routine analysis in non-complex sample matrices.[2]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of **Methyl 6-methylnicotinate** and related compounds.



Parameter	High-Performance Liquid Chromatography (HPLC-UV/DAD)	Gas Chromatography- Mass Spectrometry (GC-MS)	UV-Vis Spectrophotometry
Principle	Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.	Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.	Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[2]
Selectivity/Specificity	High; can separate the analyte from degradation products and other related substances.[2]	Very High; provides excellent separation and mass-based identification.[2]	Moderate; susceptible to interference from other UV-absorbing compounds in the sample matrix.[2]
Linearity Range	0.03–100 μg/mL.[1][3]	Typically in the sub- μg/mL to μg/mL range.	2–12 μg/mL.[1]
Correlation Coefficient (R²)	> 0.999.[3]	≥ 0.998.[4]	> 0.998.[2]
Limit of Detection (LOD)	0.0144 - 0.05 μg/mL. [3][5]	Expected to be in the low ng/mL or pg/mL range.	~0.422 μg/mL (for related compounds).
Limit of Quantification (LOQ)	Typically 3x LOD.	Typically 3x LOD.	Typically 3x LOD.
Accuracy (% Recovery)	93.48% to 102.12%.	80.23–115.41% (for related compounds). [4]	Typically 98-102%.[2]
Precision (%RSD)	< 2%.[2]	≤ 12.03% (intra-day), ≤ 11.34% (inter-day)	< 2%.[6]



		for related compounds.[4]	
Analysis Time	~11 minutes.[2]	~14 minutes.[4]	Very fast.[2]
Typical Application	Quality control, stability studies, impurity profiling, formulation analysis. [2]	Analysis of volatile impurities, residual solvents, and for definitive identification.[2]	Routine analysis of pure substances and simple formulations.[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous analysis of **Methyl 6-methylnicotinate** in pharmaceutical formulations.[7]

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).[7]
- Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[5][7]
- Mobile Phase: An isocratic elution with a mixture of 50% methanol and 50% acetonitrile (A) and water with 0.1% formic acid (B) in a 70:30 (v/v) ratio.
- Flow Rate: 0.5 mL/min.
- Detection Wavelength: 210 nm.[1]
- Injection Volume: 20 μL.[5]
- Column Temperature: 30 °C.



- Standard Solutions: Prepare a stock solution of **Methyl 6-methylnicotinate** (1 mg/mL) in methanol. Working standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.03 to 100 μg/mL.[1]
- Sample Preparation: For a spray formulation, transfer 2.0 mL of the product into a 50 mL volumetric flask and dilute to volume with methanol. Further dilutions are made with the mobile phase to bring the analyte concentration within the calibration range.[1][3] Filter the final solution through a 0.45 µm syringe filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile compounds like **Methyl 6-methylnicotinate**.[2]

- Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (MS).[2]
- Chromatographic Column: A non-polar capillary column such as a DB-5 (30 m x 0.25 mm ID, 0.25 μm film thickness).[2]
- Carrier Gas: Helium.[2]
- Injection Mode: Splitless.[2]
- Temperature Program: Initial oven temperature at 50°C, hold for 1 minute, then ramp to 200°C at 15°C/minute, followed by a ramp to 300°C at 20°C/minute.[2]
- Injector Temperature: 290°C.[2]
- Detector (MS) Temperature: 300°C.[2]
- Standard Solutions: Prepare a stock solution of **Methyl 6-methylnicotinate** (1 mg/mL) in a suitable solvent like methanol. Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.[1]
- Sample Preparation: Samples should be diluted with a suitable solvent to fall within the linear range of the method.



UV-Vis Spectrophotometry

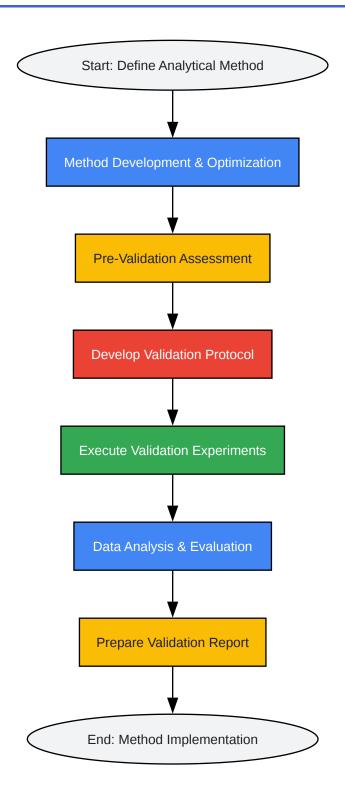
A straightforward and rapid method for quantifying **Methyl 6-methylnicotinate** in the absence of interfering substances.[1]

- Instrumentation: A UV-Vis double beam spectrophotometer with 1 cm quartz cuvettes.[1]
- Solvent: Methanol (Spectroscopic Grade).[1]
- Determination of λmax: Scan a standard solution of Methyl 6-methylnicotinate (e.g., 8 μg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax), which is expected to be near 261 nm.[1]
- Standard Solutions: Prepare a stock solution (100 μg/mL) by dissolving 10 mg of **Methyl 6-methylnicotinate** reference standard in 100 mL of methanol. Prepare working standards with concentrations ranging from approximately 2-12 μg/mL by diluting the stock solution.[1]
- Sample Preparation: Accurately weigh a quantity of the formulation and dissolve it in methanol. Ensure the final concentration of **Methyl 6-methylnicotinate** falls within the linear range of the calibration curve.[1]
- Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.[1]

Mandatory Visualizations

The following diagrams illustrate the workflow of the analytical method validation and the logical relationships between key validation parameters.

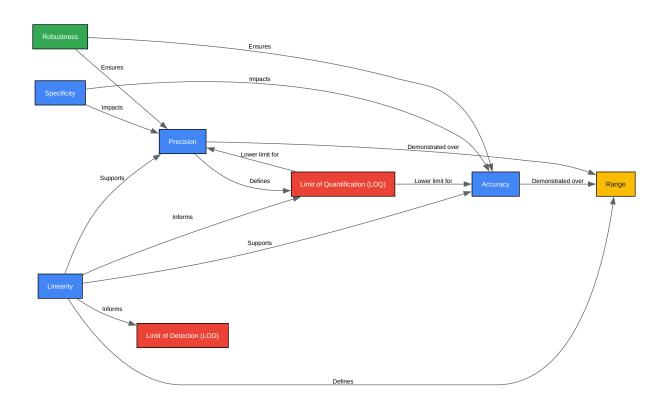




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Caption: A generalized workflow for analytical method validation.





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Caption: Interrelationships of key analytical method validation parameters.



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